molecular formula C29H42N2O7 B12713022 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153223-19-9

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12713022
CAS No.: 153223-19-9
M. Wt: 530.7 g/mol
InChI Key: WVMJDVBZEXLMQM-VIJSPRBVSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- typically involves multiple steps, including the formation of the diazepin ring and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Diazepin-2-one derivatives: These compounds share the core diazepin structure but differ in their substituents.

    Benzodiazepines: These compounds have a similar diazepin ring but with different functional groups and pharmacological properties.

Uniqueness

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

CAS No.

153223-19-9

Molecular Formula

C29H42N2O7

Molecular Weight

530.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[2-(2-methoxyethoxy)ethyl]-1,3-diazepan-2-one

InChI

InChI=1S/C29H42N2O7/c1-35-17-19-37-15-13-30-25(21-23-9-5-3-6-10-23)27(32)28(33)26(22-24-11-7-4-8-12-24)31(29(30)34)14-16-38-20-18-36-2/h3-12,25-28,32-33H,13-22H2,1-2H3/t25-,26-,27+,28+/m1/s1

InChI Key

WVMJDVBZEXLMQM-VIJSPRBVSA-N

Isomeric SMILES

COCCOCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

COCCOCCN1C(C(C(C(N(C1=O)CCOCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Origin of Product

United States

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